2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride

Description

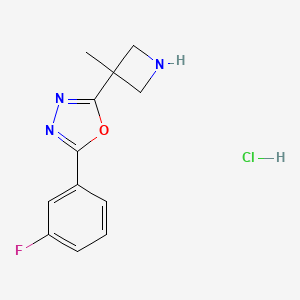

Chemical Structure and Properties: 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-fluorophenyl group at position 2 and a 3-methylazetidine ring at position 3.

- Molecular Formula: C₁₂H₁₃ClFN₃O

- Molecular Weight: 269.70 g/mol

- CAS Number: 2044714-27-2

- Storage: No specific storage conditions are provided in available sources .

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O.ClH/c1-12(6-14-7-12)11-16-15-10(17-11)8-3-2-4-9(13)5-8;/h2-5,14H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHCCZYKGVLEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=NN=C(O2)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.

Formation of the Methylazetidinyl Group: The azetidinyl group can be synthesized through the reaction of azetidine with alkylating agents.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is C12H13ClFN3O, with a molecular weight of approximately 269.70 g/mol. The compound features a five-membered ring containing nitrogen and oxygen atoms, characteristic of oxadiazoles, which are known for their varied biological activities .

Research indicates that compounds within the oxadiazole class exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its interactions with various biological targets have been evaluated through molecular docking and in vitro assays .

- Anti-inflammatory Effects : The oxadiazole scaffold has been linked to anti-inflammatory activities. Compounds derived from this class have shown promise in reducing inflammation in various models .

- Antitumor Potential : There is growing interest in the antitumor capabilities of oxadiazole derivatives. Studies have indicated that certain oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.20 to 0.40 mg/cm³ against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as an antibacterial agent .

- Cytotoxicity Assays : A study investigating the cytotoxic effects of various oxadiazole derivatives reported that certain compounds similar to this compound showed significant cell apoptosis in glioblastoma cell lines. This suggests a potential role in cancer therapy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism by which this compound exerts its biological effects is under investigation but is believed to involve interaction with specific enzymes or receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3,4-oxadiazole derivatives and their biological activities, highlighting differences in substituents and pharmacological profiles:

Key Structural and Functional Insights :

Substituent Impact on Activity: Fluorophenyl Groups: Enhance antibacterial and anticancer activity. For example, 4-fluorophenyl substitution improves Xoo inhibition , while 3-fluorophenyl in the target compound may alter target specificity. Azetidine vs.

Mechanistic Differences :

- Antibacterial analogs (e.g., methylsulfonyl derivatives) inhibit bacterial exopolysaccharide (EPS) biosynthesis by downregulating gum genes .

- Anticancer analogs (e.g., compound 106) likely interfere with DNA replication or kinase pathways .

Gaps in Knowledge: The target compound’s azetidine moiety is unique among the compared derivatives, and its pharmacological profile remains uncharacterized.

Biological Activity

2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS No. 2044714-27-2) is a novel compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Oxadiazole derivatives have been shown to exhibit various mechanisms of action depending on their structural features. The presence of the fluorophenyl and methylazetidin moieties in this specific compound suggests potential interactions with biological targets, including enzymes and receptors involved in microbial resistance and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. A study highlighted that compounds similar to this compound exhibited notable activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| CT1-69 | M. abscessus | 8 | Effective |

| CT1-83 | E. coli | 16 | Moderate |

| KKL-35 | S. aureus | 32 | Weak |

Neuroprotective Effects

Recent studies have identified neuroprotective properties associated with oxadiazole derivatives. In vitro assays demonstrated that compounds with similar structures could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function . Additionally, these compounds showed potential in reversing cognitive dysfunction in animal models induced by scopolamine.

Table 2: Neuroprotective Activity Assays

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular effects of a series of oxadiazole derivatives, including those structurally related to the target compound. The results indicated significant inhibition of both active and dormant states of M. bovis BCG, suggesting that such compounds could be developed as new antitubercular agents .

- Synergistic Effects with Antibiotics : Another investigation revealed that certain oxadiazole derivatives displayed synergistic activity when combined with conventional antibiotics against resistant bacterial strains. This finding points towards the potential for developing combination therapies that enhance efficacy while minimizing resistance development .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 70–80°C during cyclocondensation improves yield (e.g., 78–83% for analogs in ).

- Catalyst Use : Alkaline conditions (KOH) enhance thiol reactivity.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity solids (melting points: 77–114°C for analogs) .

Q. Table 1: Representative Yields and Conditions for Analogous 1,3,4-Oxadiazoles

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Bromobenzylthio | 83.3 | 113–114 | |

| 2-Fluorobenzylthio | 78.2 | 101–102 | |

| 3-Chlorobenzylthio (herbicidal) | 81.3 | 94–95 |

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm substituents. For example:

- HRMS : Validate molecular weight (C₁₂H₁₃ClFN₃O: [M+H]⁺ = 270.07).

- X-ray Crystallography : Resolve crystal packing (monoclinic system, space group P2₁/c for analogs) .

(Advanced) How can molecular docking predict interactions with target enzymes like SDH?

Methodological Answer:

Target Selection : Use SDH (succinate dehydrogenase, PDB: 2FBW) due to its role in fungal respiration .

Software : Tools like AutoDock Vina or Schrödinger Maestro.

Key Interactions :

- Hydrogen Bonding : Carbonyl groups on oxadiazole with Arg-43 and Tyr-58 in SDH.

- Hydrophobic Contacts : Fluorophenyl and methylazetidine groups with Val-67 and Phe-66.

Validation : Compare binding affinity (-8.5 kcal/mol for analog 5g) with lead compounds (e.g., penthiopyrad) .

(Advanced) How to resolve contradictions between bioactivity data and computational predictions?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Compound stability in DMSO vs. aqueous buffers.

- Off-Target Effects : Use orthogonal assays (e.g., enzymatic vs. whole-cell).

- Metabolic Activation : Test metabolites via LC-MS.

Case Study : Analog 5g showed 50% inhibition of Sclerotinia sclerotiorum in vitro but lower in planta efficacy. Adjust formulations to enhance bioavailability .

(Advanced) What toxicological implications arise from structural analogs?

Methodological Answer:

- Carcinogenicity : Some 1,3,4-oxadiazoles (e.g., trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole) are classified as 2B carcinogens (possibly carcinogenic) .

- Risk Mitigation :

- Genotoxicity Screening : Ames test for mutagenicity.

- SAR Analysis : Modify fluorine or azetidine groups to reduce toxicity.

Q. Table 2: Toxicity Data for Structural Analogs

| Compound | Toxicity Class | Key Structural Feature |

|---|---|---|

| trans-2-[(Dimethylamino)...oxadiazole | 2B (IARC) | Nitrofuran-vinyl group |

| Target Compound | Under study | Fluorophenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.